molecular formula C11H22 B1236431 (E)-5-Undecene CAS No. 764-97-6

(E)-5-Undecene

Cat. No. B1236431
CAS RN: 764-97-6
M. Wt: 154.29 g/mol
InChI Key: NGCRXXLKJAAUQQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-5-Undecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-5-Undecene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-5-Undecene has been primarily detected in saliva.
(E)-5-Undecene is an acyclic olefin.

Scientific Research Applications

  • Hydrogenation Catalyst Research :

    • LaNi5Hx, with varying phase compositions, exhibits enhanced catalytic activity in the hydrogenation of 1-undecene when the hydride phase (β-LaNi5Hx) is present. This enhancement is attributed to factors such as the hydride phase acting as a reservoir of H atoms, increased bulk volume facilitating hydrogen atom communication, and increased labile hydrogen due to weak chemisorption on the surface (Johnson et al., 1992).
  • Biochemical Production and Applications :

    • A study identified a nonheme iron oxidase in Pseudomonas that specifically converts medium-chain fatty acids into corresponding terminal olefins, such as 1-undecene, using an oxygen-activating, nonheme iron-dependent mechanism. This discovery is significant for the biochemical production of medium-chain terminal olefins from renewable resources, potentially useful as fuels and chemical building blocks (Rui et al., 2014).
  • Chemical Synthesis and Transformations :

    • The oxa-di-π-methane (ODPM) photoisomerization method was explored to transform a bicyclo[4.4.1]undecene to a bicyclo[5.3.1]undecene, demonstrating potential utility in synthesizing bioactive natural products with bridgehead unsaturation (Corbett et al., 1997).
  • Metabolic Pathways and Enzymatic Activities :

    • The iron-dependent oxidase UndA catalyzes the decarboxylation of dodecanoic acid to produce 1-undecene and CO2. Research on UndA revealed a diiron cluster in its active site, proposing mechanisms for the catalytic process and expanding the known reactions catalyzed by dinuclear iron enzymes (Zhang et al., 2019).
  • Antimicrobial Properties :

    • Pseudomonas fluorescens, through the production of volatile substances including 1-undecene, has been shown to inhibit the growth of Legionella pneumophila. This discovery suggests potential applications in controlling waterborne pathogens and highlights the antimicrobial properties of 1-undecene (Corre et al., 2021).

properties

CAS RN

764-97-6

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-5-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9+

InChI Key

NGCRXXLKJAAUQQ-PKNBQFBNSA-N

Isomeric SMILES

CCCCC/C=C/CCCC

SMILES

CCCCCC=CCCCC

Canonical SMILES

CCCCCC=CCCCC

Other CAS RN

68526-57-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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